molecular formula C13H18ClNO2 B159196 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride CAS No. 1431520-52-3

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride

Katalognummer: B159196
CAS-Nummer: 1431520-52-3
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: RTPDALMALRMSMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine hydrochloride is a synthetic amine derivative featuring a 1,3-benzodioxolyl (methylenedioxyphenyl) group, a cyclopropane ring, and a methyl-substituted ethylamine backbone. The compound exists as a hydrochloride salt, enhancing its solubility and stability for research applications. Structural validation of such compounds often relies on single-crystal X-ray diffraction (SXRD) and spectroscopic methods (e.g., NMR, IR), as demonstrated for related analogs .

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12;/h2,5,7,10-11,14H,3-4,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPDALMALRMSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC2=C(C=C1)OCO2)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

The inhibition of DAT and SERT by UWA-101 (hydrochloride) affects the dopaminergic and serotonergic pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control.

Result of Action

In combination with L-DOPA, UWA-101 (hydrochloride) significantly increased the duration of ON-time (by 28%, 28%, and 33%, respectively; all P<005) UWA-101 (10 mg/kg) significantly extended the duration of ON-time without disabling dyskinesia (by 62%, P<001)At the highest doses (6 and 10 mg/kg), uwa-101 increased the severity of psychosis-like behaviors (p<005).

Biologische Aktivität

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine; hydrochloride, also known by its CAS number 221137-44-6, belongs to a class of compounds that exhibit significant biological activity. This compound is structurally related to various psychoactive substances and has garnered attention for its potential pharmacological effects. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

  • Molecular Formula : C11H13NO2
  • Molar Mass : 191.229 g/mol
  • CAS Number : 221137-44-6

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems in the brain. It is suggested to act as a monoamine reuptake inhibitor, potentially affecting serotonin and norepinephrine levels. Research indicates that compounds with similar structures often exhibit stimulant properties, which may be relevant in understanding the pharmacological profile of this compound.

Biological Activity Overview

Activity Type Description
Receptor Interaction Modulates serotonin (5-HT) and norepinephrine (NE) receptors
Psychoactive Effects Potential stimulant effects similar to those observed with amphetamines
Neurotransmitter Modulation May increase levels of monoamines in synaptic clefts
Potential Therapeutic Uses Investigated for applications in treating mood disorders and ADHD

Case Studies

  • Stimulant Effects : A study examining similar compounds indicated that derivatives of benzodioxole structures could enhance locomotor activity in animal models, suggesting potential stimulant effects .
  • Neuropharmacology : In vitro studies have shown that compounds structurally related to 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine can inhibit the reuptake of serotonin and norepinephrine, leading to increased neurotransmitter availability .
  • Safety Profile : Toxicological assessments have indicated that while the compound shows promise for therapeutic applications, further studies are necessary to fully understand its safety profile and potential side effects .

Comparative Analysis with Related Compounds

Compound Name CAS Number Primary Activity
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine; hydrochloride221137-44-6Monoamine reuptake inhibition
α-Cyclopropyl-N-methyl-1,3-benzodioxole-5-ethanamine1350821-24-7Stimulant effects
N-Methylethanamine hydrochloride624-60-2Neurotransmitter modulation

Wissenschaftliche Forschungsanwendungen

Comparative Analysis with MDMA

PropertyUWA-101MDMA
Affinity for DopamineHighModerate
Affinity for SerotoninModerateHigh
PsychoactivityLowHigh
NeurotoxicityLowHigh
Antidyskinetic EffectivenessComparable or improvedEffective

Treatment of Parkinson's Disease

UWA-101 has been investigated as a potential treatment for Parkinson's disease, particularly for alleviating levodopa-induced dyskinesia—a common side effect of standard Parkinson's therapies. Studies indicate that UWA-101 may provide symptomatic relief by enhancing dopaminergic activity without the adverse effects typically associated with MDMA .

Anti-Cancer Properties

Research has suggested that modifications to the MDMA structure can yield compounds with significant anti-cancer properties. UWA-101 and its analogs have shown promise against certain cancer cell lines, such as Burkitt's lymphoma cells in vitro. This aspect of its pharmacology is under investigation, highlighting its potential dual utility in both neurological and oncological contexts .

Preclinical Studies

  • Dyskinetic Effects : In animal models, UWA-101 demonstrated a reduction in dyskinetic movements when administered alongside levodopa, suggesting its potential utility in clinical settings for Parkinson's patients experiencing such side effects.
  • In Vitro Anti-Cancer Activity : Preliminary studies indicated that UWA-101 exhibits cytotoxic effects against specific cancer cell lines, warranting further exploration into its mechanisms and efficacy as an anti-cancer agent.

Clinical Implications

While UWA-101 has shown promise in preclinical studies, further clinical trials are necessary to evaluate its safety and efficacy in humans. The compound's ability to mitigate side effects associated with existing Parkinson's treatments could make it a valuable addition to therapeutic options.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with 1,3-Benzodioxolyl Moieties

2.1.1 Methylone (Hydrochloride)
  • Structure: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-propanone hydrochloride (C₁₁H₁₃NO₃·HCl).
  • Key Differences: Incorporates a β-keto (cathinone) group absent in the target compound. This modification enhances serotonin/dopamine reuptake inhibition, typical of stimulants .
  • Pharmacology: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), unlike the target compound, which lacks the β-keto group and may exhibit distinct receptor interactions .
2.1.2 3,4-Methylenedioxyphenethylamine Hydrochloride (Homopiperonylamine HCl)
  • Structure: 2-(1,3-Benzodioxol-5-yl)ethanamine hydrochloride (C₉H₁₁NO₂·HCl).
  • Key Differences : Simpler structure without cyclopropyl or N-methyl substituents. The absence of these groups reduces steric hindrance and metabolic resistance compared to the target compound .
  • Applications : Used as a precursor in psychedelic research, whereas the target compound’s cyclopropyl group may confer unique pharmacokinetic properties .
2.1.3 Atrasentan Hydrochloride
  • Structure : A complex pyrrolidine derivative with a benzodioxolyl group (C₂₉H₃₉ClN₂O₆).
  • Key Differences : Features a carboxylic acid and pyrrolidine ring, targeting endothelin receptors for prostate cancer therapy. The target compound’s simpler structure suggests divergent biological targets .

Substituted Ethylamine Derivatives

2.2.1 N-sec-Butyl Pentylone Hydrochloride
  • Structure: 1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone hydrochloride (C₁₆H₂₃NO₃·HCl).
  • Key Differences: Cathinone backbone with a longer alkyl chain (pentanone) and sec-butylamine substituent. The target compound’s cyclopropane may improve metabolic stability compared to linear alkyl chains .
2.2.2 2-(1,3-Benzodioxol-5-yl)-N-[(4-Chlorobenzyl)-N-methylethanamine Hydrochloride
  • Structure: Contains a 4-chlorobenzyl group instead of cyclopropane (C₁₇H₁₇ClNO₂·HCl).

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes
Target Compound C₁₂H₁₆ClNO₂* ~253.7 Cyclopropane, N-methyl, benzodioxol Potential CNS modulation
Methylone HCl C₁₁H₁₃ClNO₃ 257.68 β-keto, methylamino SNDRI activity
3,4-Methylenedioxyphenethylamine HCl C₉H₁₂ClNO₂ 201.65 Ethanamine, benzodioxol Psychedelic precursor
N-sec-Butyl Pentylone HCl C₁₆H₂₄ClNO₃ 313.80 Pentanone, sec-butylamino Stimulant/research chemical
Atrasentan HCl C₂₉H₄₀ClN₂O₆ 547.08 Pyrrolidine, carboxylic acid Endothelin receptor antagonist

*Estimated based on structural analysis.

Research and Pharmacological Implications

The benzodioxolyl group is a hallmark of compounds with CNS activity, but substituents dramatically alter target engagement. For example:

  • Methylone’s β-keto group enhances monoamine transporter affinity, while the target compound’s cyclopropane may modulate serotonin receptors (5-HT) or dopamine D₂ subtypes due to steric effects .

Vorbereitungsmethoden

Synthesis of (1-Cyclopropyl-1-methyl)ethanol

The process begins with cyclopropyl methyl ketone reacting with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at -50°C to -80°C. This Grignard reaction generates (1-cyclopropyl-1-methyl)ethanol through nucleophilic addition, achieving yields >90%.

Reaction Conditions

  • Solvent : Anhydrous THF

  • Temperature : -50°C to -80°C (dropwise addition), followed by warming to 20–30°C

  • Workup : Quenching with aqueous NH₄Cl, extraction with ethyl acetate.

Formation of N-Chlorosulfonyl Intermediate

The alcohol intermediate is treated with chlorosulfonyl isocyanate in dichloromethane (DCM) at 0–5°C. This step converts the hydroxyl group into a sulfonamide derivative, critical for subsequent amine formation.

Optimized Parameters

  • Molar Ratio : 1.1–1.3 equivalents of chlorosulfonyl isocyanate per alcohol

  • Time : 2–4 hours at 0–5°C.

Hydrolysis to Primary Amine

The sulfonamide intermediate undergoes hydrolysis with sodium hydroxide (1.1–1.2 equivalents) in aqueous DCM. This step liberates the primary amine, which is extracted and concentrated.

Yield : 80–87%.

N-Methylation and Salt Formation

The primary amine reacts with methyl iodide or formaldehyde under reductive amination conditions (e.g., NaBH₃CN) to introduce the N-methyl group. Final treatment with HCl gas in ethyl acetate precipitates the hydrochloride salt.

Purity : >95% (HPLC).

Reductive Amination of Ketone Precursors

Synthesis of 2-(1,3-Benzodioxol-5-yl)-1-cyclopropylethanone

A piperonyl cuprate reagent, prepared from piperonylmagnesium chloride and CuCN/LiCl, reacts with cyclopropanecarbonyl chloride in THF at -78°C. This coupling forms the ketone precursor in 70–85% yield.

Key Data

ParameterValue
SolventTHF
Temperature-78°C to -45°C
Catalytic SystemCuCN (1.0 equiv), LiCl (2.0 equiv)

Reductive Amination with Methylamine

The ketone undergoes reductive amination using methylamine hydrochloride and sodium cyanoborohydride (NaCNBH₃) in methanol. This one-pot reaction achieves 65–75% yield, with strict pH control (pH 6–7) to minimize side reactions.

Critical Factors

  • Stoichiometry : 1.5 equivalents of methylamine

  • Reducing Agent : NaCNBH₃ (2.0 equivalents)

  • Reaction Time : 12–24 hours.

Hydrochloride Salt Crystallization

The free base is dissolved in ethyl acetate, and HCl gas is bubbled through the solution until precipitation completes. The solid is filtered, washed with cold ethyl acetate, and dried under vacuum.

Yield : 90–96%.

Comparative Analysis of Methods

Yield and Efficiency

MethodOverall YieldKey Advantage
Grignard/Chlorosulfonyl Isocyanate68–72%High regioselectivity
Reductive Amination65–75%Fewer steps, scalable

Purity and Scalability

  • Grignard Route : Requires cryogenic conditions, limiting large-scale production.

  • Reductive Amination : Amenable to kilogram-scale synthesis with >99% purity after recrystallization.

Reaction Mechanisms and Stereochemical Considerations

Grignard Addition Stereochemistry

The cyclopropane ring’s steric hindrance directs methylmagnesium bromide attack to the less substituted carbonyl position, ensuring >90% regioselectivity.

Reductive Amination Dynamics

The ketone’s electrophilicity at the α-carbon facilitates imine formation with methylamine, while NaCNBH₃ selectively reduces the C=N bond without affecting the benzodioxole ring.

Industrial-Scale Optimization

Solvent Selection

  • THF vs. Et₂O : THF provides higher solubility for Grignard intermediates, reducing side products.

  • DCM vs. Chloroform : DCM improves chlorosulfonyl isocyanate reactivity due to lower nucleophilicity.

Catalytic Improvements

Recent patents describe palladium-catalyzed cross-coupling as an alternative to cuprate chemistry, reducing heavy metal waste.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enable safer handling of exothermic steps (e.g., Grignard formation), achieving 20% higher yields than batch processes.

Enzymatic Reductive Amination

Pilot studies using amine dehydrogenases show promise for enantioselective synthesis, avoiding toxic reductants .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine hydrochloride, and how are intermediates characterized?

  • Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, with the benzodioxole ring introduced early in the synthesis. Key intermediates (e.g., cyclopropylmethylamine derivatives) are characterized using FT-IR (to confirm functional groups) and NMR (to verify regiochemistry). Crystallographic validation of intermediates, such as cyclopropane-containing structures, is recommended using X-ray diffraction (CCDC data repositories; see ). For purity assessment, HPLC with UV detection (λ~230–250 nm) is commonly employed, as seen in analogs like 3,4-methylenedioxycathinone hydrochloride .

Q. How is the stereochemical configuration of the cyclopropane moiety resolved during synthesis?

  • Answer : Chiral chromatography (e.g., using Chiralpak® columns) or asymmetric synthesis with chiral auxiliaries (e.g., Evans’ oxazolidinones) is applied. Structural confirmation requires X-ray crystallography , as demonstrated in related cyclopropane-containing compounds . Computational methods (DFT or molecular docking) can predict steric interactions influencing stereoselectivity.

Q. What analytical techniques are critical for verifying the hydrochloride salt form?

  • Answer : Elemental analysis (C, H, N, Cl) confirms stoichiometry, while ion chromatography quantifies chloride content. DSC/TGA evaluates thermal stability and salt dissociation. For example, analogs like methoxisopropamine hydrochloride show distinct melting points (~200–220°C) and chloride ion peaks at 3.3–3.5 ppm in ¹H NMR (DMSO-d₆) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for benzodioxole derivatives?

  • Answer : Discrepancies in unit cell parameters or bond angles may arise from polymorphic variations or solvent inclusion. Cross-validate using SC-XRD (single-crystal X-ray diffraction) and PXRD (powder X-ray diffraction). For instance, studies on 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene) derivatives highlight the importance of refining hydrogen-bonding networks to resolve structural ambiguities .

Q. What methodological challenges arise in assessing the compound’s stability under physiological conditions?

  • Answer : The benzodioxole ring is prone to hydrolytic cleavage at acidic pH. Simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) stability studies, monitored via LC-MS , are essential. Degradation products (e.g., catechol derivatives) can be identified using HRMS and compared to synthetic standards .

Q. How do steric effects from the cyclopropyl group influence receptor binding in pharmacological assays?

  • Answer : Molecular dynamics simulations paired with SAR studies (structure-activity relationships) can map steric hindrance effects. For example, cyclopropane-containing amines exhibit altered binding kinetics in serotonin receptor models due to restricted rotation. Competitive radioligand assays (e.g., using [³H]-LSD) quantify affinity changes .

Methodological Tables

Parameter Technique Example Data Reference
Crystallographic Validation SC-XRDSpace group P2₁/c, Z = 4, R-factor < 0.05
Purity Assessment HPLC-UV (λ = 234 nm)Retention time: 8.2 min, ≥98% purity
Thermal Stability DSC/TGAMelting endotherm at 215°C, ΔH = 120 J/g
Chloride Content Ion ChromatographyCl⁻: 15.2% (theoretical: 15.4%)

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-correlate spectroscopic (NMR, IR) and crystallographic data to resolve structural ambiguities.
  • Advanced Characterization : Use HRMS for exact mass confirmation and SC-XRD for absolute configuration determination.
  • Biological Assays : Include negative controls (e.g., hydrochloride salts of structurally similar amines) to isolate pharmacological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.